![molecular formula C11H22N2O2 B1526027 Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1039741-10-0](/img/structure/B1526027.png)
Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol. It is a derivative of piperidine, featuring a tert-butyl ester group and an amino group on the piperidine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of cis-4-amino-3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like nitric acid or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, such as converting a nitro group to an amine using reducing agents like iron and hydrochloric acid.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, and catalytic amounts of transition metal catalysts.
Reduction: Iron, hydrochloric acid, and hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for ester hydrolysis.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological systems, making it a candidate for the development of drugs targeting various diseases, including neurodegenerative conditions like Alzheimer's disease .
- Biological Activity :
Case Studies and Research Findings
Several case studies highlight the effectiveness and applications of this compound:
Mechanism of Action
The mechanism by which tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
tert-Butylamine: A simpler amine derivative without the piperidine ring.
cis-4-Amino-3-methylpiperidine: Lacks the tert-butyl ester group.
N-tert-Butyl-4-aminopiperidine: Similar structure but with a different position of the amino group.
Uniqueness: Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is unique due to its combination of the tert-butyl ester group and the specific stereochemistry of the piperidine ring, which can influence its reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its importance in ongoing research and development.
Would you like more information on any specific aspect of this compound?
Biological Activity
Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : Approximately 214.31 g/mol
- Structural Features : The compound features a piperidine ring substituted with a tert-butyl group and an amino group, contributing to its chirality and potential biological activity.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, such as FaDu hypopharyngeal tumor cells. These derivatives can induce apoptosis and exhibit better cytotoxicity than traditional chemotherapeutic agents like bleomycin .
2. Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological effects, including potential applications as anticonvulsants, analgesics, and antidepressants. The interaction of these compounds with neurotransmitter systems suggests they may modulate synaptic transmission and neuronal excitability.
3. Glycine Transporter Inhibition
Preliminary research indicates that this compound may act as an inhibitor of glycine transporters, which play a crucial role in neurotransmission. Inhibiting these transporters can enhance synaptic glycine levels, potentially providing therapeutic benefits in conditions like schizophrenia and other neuropsychiatric disorders .
While specific mechanisms for this compound are still under investigation, its structural components suggest interactions with various biological targets. The presence of the amino group allows for hydrogen bonding with receptor sites, while the piperidine ring may facilitate binding to G-protein coupled receptors (GPCRs) involved in neurotransmission and other signaling pathways .
Case Study 1: Antitumor Activity
A study involving a series of piperidine derivatives demonstrated that specific modifications in the piperidine structure could enhance anticancer activity. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening model, this compound was evaluated for its effects on anxiety-like behaviors in rodents. Results indicated a reduction in anxiety levels compared to control groups, suggesting potential anxiolytic properties.
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₁H₂₂N₂O₂ | Piperidine derivative with amino group | Anticancer, neuropharmacological |
Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | Similar structure; potential kinase inhibition | Anticonvulsant effects |
Cis-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate | C₁₁H₂₃ClN₂O₂ | Stereoisomer with distinct activity | Varies based on stereochemistry |
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWKSXEVUZEMI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133578 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290191-72-8 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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